Ethyl (S)-6-(3-fluoro-2-methylphenyl)-4-methyl-2-(thiazol-2-yl)-1,6-dihydropyrimidine-5-carboxylate
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Overview
Description
Ethyl (S)-6-(3-fluoro-2-methylphenyl)-4-methyl-2-(thiazol-2-yl)-1,6-dihydropyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of dihydropyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-6-(3-fluoro-2-methylphenyl)-4-methyl-2-(thiazol-2-yl)-1,6-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted anilines, thiazoles, and ethyl acetoacetate. The key steps may involve:
Condensation Reaction: The initial step could involve the condensation of substituted aniline with ethyl acetoacetate in the presence of a base to form an intermediate.
Cyclization: The intermediate undergoes cyclization with thiazole derivatives under acidic or basic conditions to form the dihydropyrimidine ring.
Fluorination: Introduction of the fluorine atom might be achieved through electrophilic fluorination using reagents like Selectfluor.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to favor desired reaction pathways.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-6-(3-fluoro-2-methylphenyl)-4-methyl-2-(thiazol-2-yl)-1,6-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrimidine derivatives, while substitution could introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl (S)-6-(3-fluoro-2-methylphenyl)-4-methyl-2-(thiazol-2-yl)-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methyl-2-(thiazol-2-yl)-1,6-dihydropyrimidine-5-carboxylate: Lacks the fluorine and methylphenyl groups.
Ethyl 6-(3-fluoro-2-methylphenyl)-4-methyl-2-(thiazol-2-yl)-1,6-dihydropyrimidine-5-carboxylate: Similar structure but different stereochemistry.
Uniqueness
Ethyl (S)-6-(3-fluoro-2-methylphenyl)-4-methyl-2-(thiazol-2-yl)-1,6-dihydropyrimidine-5-carboxylate is unique due to its specific stereochemistry and functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C18H18FN3O2S |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
ethyl (4S)-4-(3-fluoro-2-methylphenyl)-6-methyl-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H18FN3O2S/c1-4-24-18(23)14-11(3)21-16(17-20-8-9-25-17)22-15(14)12-6-5-7-13(19)10(12)2/h5-9,15H,4H2,1-3H3,(H,21,22)/t15-/m0/s1 |
InChI Key |
NRZMQOPECIMABC-HNNXBMFYSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=N[C@H]1C2=C(C(=CC=C2)F)C)C3=NC=CS3)C |
Canonical SMILES |
CCOC(=O)C1=C(NC(=NC1C2=C(C(=CC=C2)F)C)C3=NC=CS3)C |
Origin of Product |
United States |
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